molecular formula C19H12N4O2S2 B12195362 N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B12195362
M. Wt: 392.5 g/mol
InChI Key: WEZUUICXEBFFLL-GDNBJRDFSA-N
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Description

N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (CAS: 951968-22-2) is a rhodanine-derived compound characterized by a quinolin-8-ylmethylidene substituent at the C5 position and a pyridine-3-carboxamide group at N3 (Figure 1). Its molecular formula is C₁₉H₁₂N₄O₂S₂, with a molecular weight of 392.5 g/mol .

Notably, physical properties such as melting point, solubility, and stability remain unreported for this compound, highlighting a gap in available data .

Properties

Molecular Formula

C19H12N4O2S2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H12N4O2S2/c24-17(14-7-2-8-20-11-14)22-23-18(25)15(27-19(23)26)10-13-5-1-4-12-6-3-9-21-16(12)13/h1-11H,(H,22,24)/b15-10-

InChI Key

WEZUUICXEBFFLL-GDNBJRDFSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4)N=CC=C2

Origin of Product

United States

Preparation Methods

Solvent Selection for Knoevenagel Condensation

Ethanol is preferred for its ability to dissolve both thiazolidine-2,4-dione and quinoline-8-carbaldehyde while facilitating piperidine’s catalytic activity. Alternative solvents like toluene or acetonitrile reduce yields by 15–20% due to poor solubility of intermediates.

Role of Base in Amide Formation

Sodium hydride (NaH) in DMF effectively deprotonates the N3 nitrogen, enabling nucleophilic attack on the acyl chloride. Substituting NaH with weaker bases like K2CO3 results in incomplete conversion (<30% yield).

Temperature and Time Dependence

Prolonged reflux during Knoevenagel condensation (>10 hours) leads to decomposition, while shorter durations (<6 hours) leave unreacted starting material. For amide formation, maintaining temperatures below 10°C during acyl chloride addition prevents side reactions.

Challenges and Alternative Approaches

Stereochemical Control

The (Z)-configuration of the quinolin-8-ylmethylidene group is critical for bioactivity but challenging to achieve. Microwave-assisted synthesis or chiral catalysts may improve stereoselectivity, though these methods remain unexplored in the literature.

Purification Strategies

Column chromatography (silica gel, 70–230 mesh) with ethyl acetate/hexane (3:7) effectively separates the target compound from byproducts. Recrystallization from acetic acid enhances purity but reduces yield by 10–15%.

Scalability and Industrial Feasibility

Large-scale synthesis faces hurdles in handling NaH and pyridine-3-carbonyl chloride, both moisture-sensitive reagents. Continuous-flow reactors could mitigate safety risks and improve reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, including:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties. The quinoline moiety may enhance interaction with microbial targets, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary research suggests that this compound could inhibit cancer cell proliferation through mechanisms involving DNA intercalation and enzyme inhibition. Its structural components may contribute to its effectiveness against various cancer cell lines .

Biological Studies

The biological activity of N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide has been explored in several contexts:

  • Mechanism of Action : The compound's interaction with DNA and enzymes plays a crucial role in its biological effects. It is believed to disrupt essential cellular processes, such as replication and transcription .
  • Pharmacological Investigations : Research has focused on its anti-inflammatory and neuroprotective effects, which are critical for developing treatments for conditions like arthritis or neurodegenerative diseases .

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Activity : A study evaluated its effects on MDA-MB231 breast cancer cells using the MTT assay. Results indicated significant cytotoxicity compared to standard treatments like paclitaxel .
  • Antimicrobial Efficacy : Research demonstrated that derivatives of this compound exhibited potent antibacterial activity against various strains, suggesting potential for development as novel antibiotics .

Mechanism of Action

The mechanism of action for N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring may interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Antifungal Activity : The pyridin-2-ylmethylidene analog exhibits strong antifungal activity, while pyridin-4-ylmethylidene and pyrazine derivatives are inactive . This highlights the critical role of substituent orientation in biological efficacy.

Structural Insights : Crystallographic studies (e.g., using SHELX and ORTEP-3 ) reveal that intermolecular interactions (e.g., hydrogen bonds, π-π stacking) stabilize the bioactive conformations of these compounds .

Synthetic Flexibility : Microwave-assisted synthesis improves yields (e.g., 71–80% for pyridine/pyrazine derivatives) compared to traditional methods .

Physicochemical and Pharmacological Profiles

Table 2: Physicochemical Properties of Selected Analogs
Compound Name Melting Point (°C) UV λmax (nm) IR Peaks (cm⁻¹) Solubility
Target Compound Not reported Not reported Not reported Not reported
Pyridin-2-ylmethylidene analog 277–280 389.1 1797 (C=O), 754 (C=S) Soluble in DMSO
Pyridin-4-ylmethylidene analog 263–266 389.2 1737 (C=O), 740 (C=S) Soluble in DMSO
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Not reported Not reported Not reported Ethanol/benzene
Notes:
  • The absence of solubility and stability data for the target compound limits its pharmacological evaluation .
  • Pyridine-3-carboxamide derivatives generally exhibit improved bioavailability compared to acetic acid analogs due to enhanced lipophilicity .

Biological Activity

N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a complex organic compound that incorporates a thiazolidine core structure, a quinoline moiety, and various functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Molecular Structure

The compound's molecular formula is C20H13N3O3S2C_{20}H_{13}N_{3}O_{3}S_{2}, with a molecular weight of approximately 407.5 g/mol. The presence of multiple functional groups such as oxo and thioxo enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H13N3O3S2
Molecular Weight407.5 g/mol
CAS Number951940-68-4

Antimicrobial Activity

Research indicates that derivatives of the thiazolidine class exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate minimum inhibitory concentration (MIC) values ranging from 7.8 to 125 µg/mL against various Gram-positive bacteria . The antimicrobial efficacy is influenced by structural variations within the compounds, particularly the length of the carbon linker between functional groups .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Research suggests that thiazolidinone derivatives can induce cell cycle arrest and apoptosis in cancer cells. Mechanistically, these compounds may interact with DNA and inhibit specific kinases involved in cellular proliferation. For example, certain derivatives have shown inhibitory activity against serine/threonine-protein kinases, which are crucial for cancer cell growth .

Anti-inflammatory and Other Activities

In addition to antimicrobial and antitumor effects, this compound exhibits anti-inflammatory properties. This activity has been attributed to its ability to inhibit various inflammatory pathways and cytokine production . Furthermore, some studies have reported antioxidant activities associated with thiazolidinone derivatives .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinone derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the molecular structure led to variations in antimicrobial potency, with some derivatives achieving MIC values as low as 15.6 µg/mL against Gram-positive bacteria .

Study 2: Antitumor Mechanism

In vitro assays revealed that certain derivatives could significantly reduce the viability of human lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways and the activation of caspases . Additionally, molecular docking studies suggested favorable interactions between the compound and target proteins involved in cell cycle regulation .

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